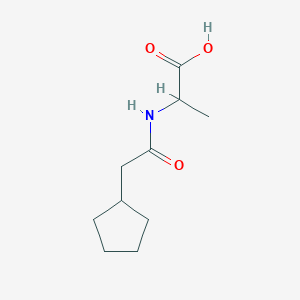
2-(2-Cyclopentylacetamido)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(2-Cyclopentylacetamido)propanoic acid” is a chemical compound with the CAS Number: 1397003-65-4 . It has a molecular weight of 199.25 and its IUPAC name is N-(cyclopentylacetyl)alanine . The compound is in powder form .
Molecular Structure Analysis
The molecular formula of “this compound” is C10H17NO3 . The InChI Code is 1S/C10H17NO3/c1-7(10(13)14)11-9(12)6-8-4-2-3-5-8/h7-8H,2-6H2,1H3,(H,11,12)(H,13,14) .Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.Scientific Research Applications
Synthesis and Antimicrobial Applications
Research demonstrates the synthesis of new compounds with potential antimicrobial properties. For example, studies have developed nonionic surfactants containing heterocyclic nuclei with improved surfactant properties, which show promising antimicrobial activity (El-Sayed & Ahmed, 2016). Similarly, novel heterocyclic compounds incorporating sulfamoyl moieties have been synthesized for their potential as antimicrobial agents, demonstrating significant activity in vitro (Darwish et al., 2014).
Catalytic and Material Applications
Research into catalytic applications includes the synthesis and characterization of cyanoxime-based compounds for potential use in palladium and platinum complexes, showing activity in antiproliferative assays against human cervical cancer HeLa cell lines (Eddings et al., 2004). Another study focused on the transition-metal complexes for liquid-phase catalytic oxidation, highlighting the importance of such compounds in industrial processes and emerging technologies (Brégeault, 2003).
Synthesis of Novel Heterocycles
The synthesis of novel heterocyclic compounds for various industrial applications, including the manufacturing of drugs and cosmetics, has been explored, emphasizing the importance of cyanoacetamide derivatives in creating bioactive compounds (El-Sayed & Almalki, 2017). This research underscores the versatility of cyanoacetamide and related compounds in synthesizing heterocyclic derivatives with potential industrial applications.
Antitumor Applications
Several studies have synthesized novel compounds derived from cyanoacetamide with evaluated antitumor properties, showing considerable in vitro antitumor properties against various cancer cell lines, indicating the potential of these compounds in cancer therapy (Shams et al., 2010; Albratty et al., 2017).
Safety and Hazards
The safety information for “2-(2-Cyclopentylacetamido)propanoic acid” indicates that it has several hazard statements including H302, H315, H319, and H335 . These statements suggest that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-[(2-cyclopentylacetyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-7(10(13)14)11-9(12)6-8-4-2-3-5-8/h7-8H,2-6H2,1H3,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMQKSNHIZCHGSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)CC1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(5-chlorothiophen-2-yl)acetamide](/img/structure/B2737415.png)
![N-(2,4-dimethoxyphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2737416.png)
![7-chloro-3-((4-ethylphenyl)sulfonyl)-N-(3-methoxybenzyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2737417.png)
![2-Cyclobutylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2737418.png)
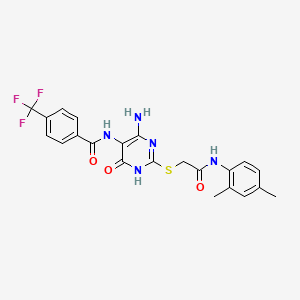
![8-((4-ethylpiperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2737423.png)

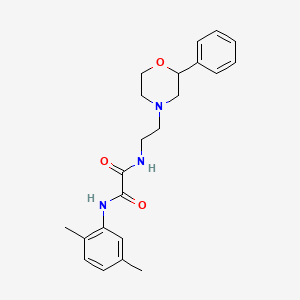
![6-(4-Chlorophenyl)-2-[1-(1-methyltriazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2737427.png)
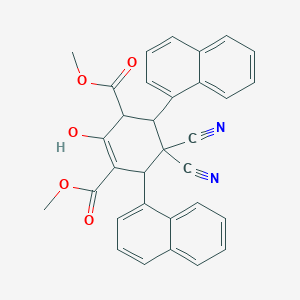

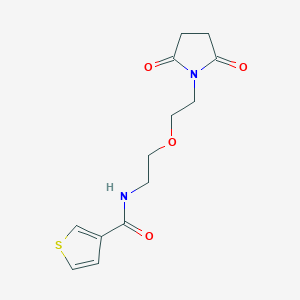
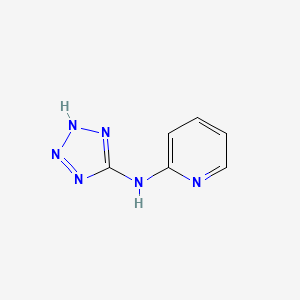
![2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2737435.png)